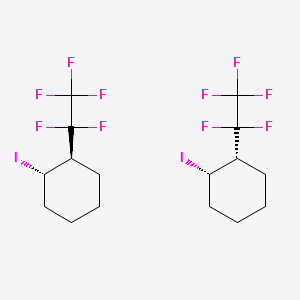![molecular formula C10H6F3NO B15251293 3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)
3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile is an organic compound with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol . This compound is characterized by the presence of a hydroxy group, a trifluoromethyl group, and an acrylonitrile moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-[3-(trifluoromethyl)phenyl]-acrylonitrile.
Reduction: Formation of 3-hydroxy-2-[3-(trifluoromethyl)phenyl]-propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The acrylonitrile moiety can participate in Michael addition reactions, potentially modifying biological macromolecules .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Shares the trifluoromethyl group but lacks the hydroxy and acrylonitrile moieties.
3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-propylamine: Similar structure but with an amine group instead of a nitrile group.
3-(Trifluoromethyl)cinnamic acid: Contains a trifluoromethyl group and a carboxylic acid instead of a nitrile group.
Uniqueness
3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H6F3NO |
|---|---|
分子量 |
213.16 g/mol |
IUPAC名 |
(E)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-3-1-2-7(4-9)8(5-14)6-15/h1-4,6,15H/b8-6- |
InChIキー |
UUHQFPZKTAMWSO-VURMDHGXSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=C\O)/C#N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=CO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


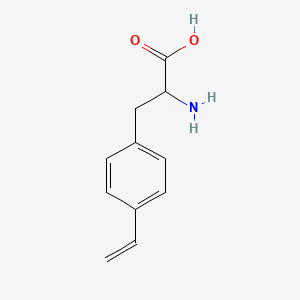
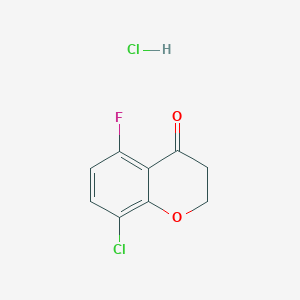
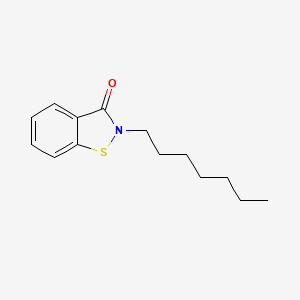

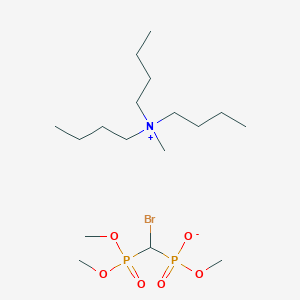
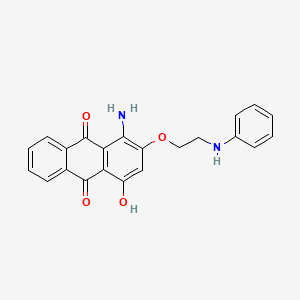
![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
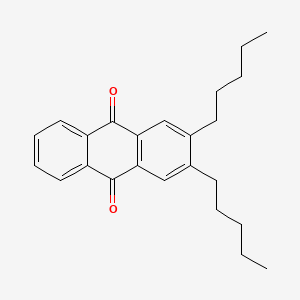
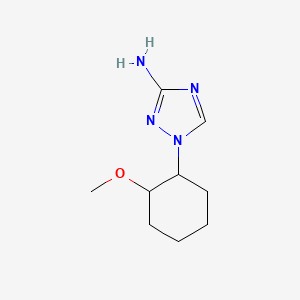
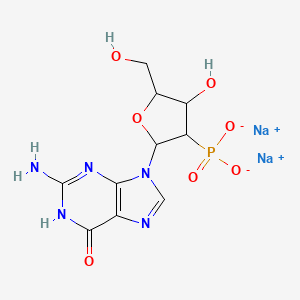
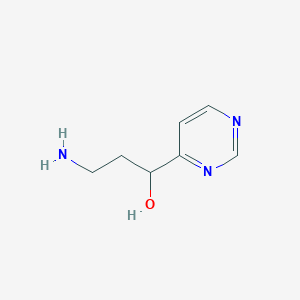
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
